molecular formula C15H24N2O3 B2787329 (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-51-6

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B2787329
CAS No.: 626209-51-6
M. Wt: 280.368
InChI Key: IIPRZVUZDRUWGY-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a morpholine ring attached via an ethyl chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

    Formation of 3,4-Dimethoxybenzyl Chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The resulting 3,4-dimethoxybenzyl chloride is then reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxytoluene.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl Alcohol: A precursor in the synthesis of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

    3,4-Dimethoxybenzaldehyde: An oxidation product of 3,4-dimethoxybenzyl derivatives.

    Veratryl Alcohol: Another methoxy-substituted benzyl alcohol with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the methoxy-substituted benzyl group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-18-14-4-3-13(11-15(14)19-2)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRZVUZDRUWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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